molecular formula C13H23N5O2S B11996956 N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide CAS No. 370077-97-7

N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide

Cat. No.: B11996956
CAS No.: 370077-97-7
M. Wt: 313.42 g/mol
InChI Key: FNWCCJCZNDEQMH-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization with an appropriate alkyl halide.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Final Coupling: The final step involves coupling the intermediate with ethanediamide under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into polymers or other materials can lead to the creation of advanced composites.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can facilitate binding to specific sites on proteins, while the thiadiazole ring can participate in various non-covalent interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with dimethylamino instead of diethylamino group.

    N-[2-(diethylamino)ethyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with a methyl group instead of a propyl group on the thiadiazole ring.

    N-[2-(diethylamino)ethyl]-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with an ethyl group instead of a propyl group on the thiadiazole ring.

Uniqueness

N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is unique due to the specific combination of the diethylaminoethyl group and the propyl-substituted thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

370077-97-7

Molecular Formula

C13H23N5O2S

Molecular Weight

313.42 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)oxamide

InChI

InChI=1S/C13H23N5O2S/c1-4-7-10-16-17-13(21-10)15-12(20)11(19)14-8-9-18(5-2)6-3/h4-9H2,1-3H3,(H,14,19)(H,15,17,20)

InChI Key

FNWCCJCZNDEQMH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)NCCN(CC)CC

solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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